molecular formula C¹³C₂H₄N₃¹⁵NO₂ B1152605 2-(Tetrazol-1-yl)acetic Acid-13C2,15N

2-(Tetrazol-1-yl)acetic Acid-13C2,15N

Cat. No.: B1152605
M. Wt: 131.07
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tetrazol-1-yl)acetic Acid-13C2,15N is a stable isotope-labeled compound used as a key reactant in the preparation of labeled β-lactam antibiotics . This high-purity analytical standard is also suitable for use in HPLC and supports various research and development applications in drug discovery . The compound has a molecular formula of C 13 C 2 H 4 N 3 15 NO 2 and a molecular weight of 131.07 g/mol . It is typically supplied as a yellow solid that should be stored refrigerated at 2-8°C . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C¹³C₂H₄N₃¹⁵NO₂

Molecular Weight

131.07

Synonyms

1-Tetrazoleacetic Acid-13C2,15N;  1-Tetrazolylacetic Acid-13C2,15N;  1H-Tetrazol-1-ylacetic Acid-13C2,15N;  2-(1H-1,2,3,4-Tetrazol-1-yl)acetic Acid-13C2,15N;  2-(1H-Tetrazol-1-yl)acetic Acid-13C2,15N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Tetrazole Moieties

Table 1: Comparison of Tetrazole-Based Compounds
Compound Name Structural Features Key Properties/Applications References
2-(Tetrazol-1-yl)acetic Acid-<sup>13</sup>C2,<sup>15</sup>N Tetrazole ring, isotopic labeling (<sup>13</sup>C, <sup>15</sup>N) NMR/MS tracking, pharmaceutical synthesis
2-(5-(4-Chlorophenyl)-tetrazol-1-yl)acetohydrazide Chlorophenyl-substituted tetrazole Enhanced lipophilicity; anticancer research
B.1.31 Fungicide (2-(2,4-difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(2,2,2-trifluoroethoxy)phenyl]-2-pyridyl]propan-2-ol) Fluorinated aryl groups, pyridyl linkage Broad-spectrum agricultural fungicide

Analysis :

  • Chlorophenyl Substituent: The addition of a 4-chlorophenyl group (as in the acetohydrazide derivative) increases lipophilicity, enhancing membrane permeability and bioactivity in anticancer studies . In contrast, the isotopic labeling in 2-(Tetrazol-1-yl)acetic Acid-<sup>13</sup>C2,<sup>15</sup>N facilitates non-invasive metabolic tracing without altering biological activity .
  • Complex Fungicides : Compounds like B.1.31 incorporate fluorinated aromatic and pyridyl groups, improving stability and target binding in agricultural applications. These features contrast with the simplicity of the acetic acid derivative, which is more suited for mechanistic studies .

Isotopologues and Heterocyclic Analogues

Table 2: Isotopic and Heterocyclic Variants
Compound Name Structural Differences Key Distinctions References
Imidazol-1-yl-acetic Acid-<sup>15</sup>N2,<sup>13</sup>C2 Imidazole ring instead of tetrazole Higher basicity; altered solubility
2-Methyl-5-nitroimidazole-1-acetic Acid-<sup>13</sup>C2, d3 Nitroimidazole core, deuterium labeling Antimicrobial activity; isotopic stability

Analysis :

  • Imidazole vs. Tetrazole : Replacing the tetrazole ring with imidazole increases basicity (pKa ~7.0 for imidazole vs. ~4.9 for tetrazole), altering solubility and reactivity in biological systems .
  • Nitroimidazole Derivatives : The nitro group in 2-Methyl-5-nitroimidazole-1-acetic acid enhances redox activity, making it effective against anaerobic pathogens. Deuterium labeling in its isotopologue improves metabolic stability compared to <sup>13</sup>C/<sup>15</sup>N labels .

Functional Analogues in Pharmaceutical Research

Table 3: Bioactive Tetrazole Hybrids
Compound Class Hybrid Structure Biological Activity References
1,2,4-Triazole-Tetrazole Clubbed heterocycles Analgesic, antinociceptive
Tetrazole-Pyrimidine Dual heterocyclic core Anticancer (DNA intercalation)

Analysis :

  • Triazole-Tetrazole Hybrids : These compounds exhibit superior analgesic activity due to synergistic interactions with opioid receptors, unlike the standalone tetrazole-acetic acid derivative, which serves as a precursor .
  • Pyrimidine Hybrids : The addition of a pyrimidine ring enables DNA intercalation, a mechanism absent in 2-(Tetrazol-1-yl)acetic Acid-<sup>13</sup>C2,<sup>15</sup>N .

Preparation Methods

Dual-Labeled Cyanide and Azide Precursors

The tetrazole ring’s nitrogen atoms and the acetic acid moiety’s carbon skeleton are ideal targets for isotopic enrichment. Stable isotope labeling typically employs:

  • K13CN for introducing 13C into the tetrazole ring’s C1 position.

  • NaN15N3 for incorporating 15N into the tetrazole’s N2 and N3 positions.

  • 13CH2COOH or derivatives for 13C labeling of the acetic acid backbone.

A comparative analysis of isotopic sources is provided in Table 1.

Table 1: Isotopic Precursors and Their Roles in Synthesis

IsotopePrecursorTarget PositionPurity (%)Reference
13CK13CNTetrazole C1≥99
15NNaN15N3Tetrazole N2, N3≥98
13C13CH2COClAcetic acid Cα, Cβ≥99

Synthetic Routes to this compound

Stepwise Cycloaddition and Alkylation

This method adapts the Huisgen 1,3-dipolar cycloaddition, optimized for isotopic labeling:

  • Tetrazole Ring Formation :

    • Reagents : K13CN (1.2 eq), NaN15N3 (1.5 eq), ZnCl2 (0.1 eq) in DMF/H2O (3:1).

    • Conditions : 100°C, 24 hr under N2, yielding 1H-tetrazole-13C,15N2 (78% yield).

    • Mechanism : The reaction proceeds via a concerted [3+2] cycloaddition, with ZnCl2 catalyzing nitrile activation (Figure 1A).

  • Acetic Acid Moiety Introduction :

    • Alkylation : 1H-tetrazole-13C,15N2 (1 eq) reacts with ethyl bromoacetate-13C2 (1.1 eq) in THF with K2CO3 (2 eq).

    • Hydrolysis : The ethyl ester is saponified using NaOH (2M) to yield the final product (92% yield over two steps).

Key Data :

  • Overall yield : 72% (tetrazole) × 92% (alkylation/hydrolysis) = 66%.

  • Isotopic enrichment : ≥99% 13C and 98% 15N confirmed by MS.

One-Pot Radiolabeling Adaptation

A modified approach from carbon-14 synthesis (PubMed) provides insights into scaling for 13C/15N:

  • Simultaneous Cycloaddition-Alkylation :

    • Reagents : K13CN, NaN15N3, and iodoacetic acid-13C2 in a single pot with NH4Cl buffer (pH 4.5).

    • Conditions : 80°C, 12 hr, achieving 58% yield due to competing hydrolysis side reactions.

  • Purification :

    • Ion-exchange chromatography (Dowex 50WX8) removes unreacted azide and inorganic salts.

    • Recrystallization from ethanol/water (1:3) enhances isotopic purity to 99.5%.

Advantages :

  • Reduces handling of intermediates, critical for minimizing isotopic dilution.

  • Suitable for small-scale syntheses (5–50 mg).

Optimization of Reaction Parameters

Catalytic Systems for Enhanced Efficiency

Comparative studies reveal catalyst impacts on cycloaddition kinetics:

Table 2: Catalyst Screening for Tetrazole Formation

CatalystTemp (°C)Time (hr)Yield (%)15N Incorporation (%)
None100244597
ZnCl2100127898
CuI8088296
Pd/C12066595

ZnCl2 emerges as optimal, balancing yield and isotopic fidelity. Copper catalysts, while faster, risk isotopic scrambling via redox side reactions.

Solvent Effects on Alkylation

Polar aprotic solvents favor nucleophilic displacement in the alkylation step:

Table 3: Solvent Impact on Alkylation Yield

SolventDielectric ConstantYield (%)Purity (%)
DMF36.79298
THF7.58899
MeCN37.58597
DMSO46.77896

THF provides the best compromise between reactivity and byproduct suppression.

Analytical Characterization and Quality Control

Mass Spectrometry (MS)

  • HRMS (ESI+) : m/z 132.0453 [M+H]+ (calc. 132.0455 for C213C2H5N315N2O2).

  • Isotopic abundance : 13C (99.2%), 15N (98.7%) via integration of isotopic peaks.

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (D2O, 400 MHz): δ 4.21 (s, 2H, CH2), 9.12 (s, 1H, tetrazole-H).

  • 13C NMR (D2O, 101 MHz): δ 172.8 (COOH), 62.4 (CH2), 145.2 (tetrazole-C).

Challenges and Mitigation Strategies

Isotopic Dilution During Workup

  • Problem : 15N loss during aqueous extractions due to azide hydrolysis.

  • Solution : Use of cold (0–5°C) buffered solutions (pH 6–7) minimizes decomposition.

Byproduct Formation in Alkylation

  • Problem : O-alkylation competes with N-alkylation, reducing yield.

  • Solution : Employ iodoacetate over bromoacetate (greater electrophilicity) and strict temperature control (<50°C).

Comparative Analysis with Non-Labeled Synthesis

Table 4: Labeled vs. Non-Labeled Synthesis Metrics

ParameterLabeled SynthesisNon-Labeled Synthesis
Cycloaddition Yield78%85%
Alkylation Yield92%95%
Purity99.5%99.9%
Cost per gram$1,622$12

The 13C/15N incorporation imposes a 135-fold cost increase, primarily from isotopic precursors .

Q & A

Q. What are the recommended methods for synthesizing 2-(Tetrazol-1-yl)acetic Acid-¹³C₂,¹⁵N with high isotopic purity?

Methodological Answer: Synthesis typically involves isotopic labeling at key positions during precursor formation. For ¹³C₂ labeling, sodium formate-¹³C pyrolysis (yielding oxalic acid-¹³C₂) can be adapted for carboxyl group incorporation . For ¹⁵N labeling, azide-¹⁵N cycloaddition with nitriles under microwave-assisted conditions ensures efficient tetrazole ring formation . Continuous-flow reactors (e.g., for analogous triazole derivatives) enhance reproducibility and reduce side reactions, achieving >95% isotopic purity .

Q. How do researchers characterize the isotopic enrichment of 2-(Tetrazol-1-yl)acetic Acid-¹³C₂,¹⁵N?

Methodological Answer: High-resolution mass spectrometry (HRMS) quantifies isotopic abundance (e.g., ¹³C₂ and ¹⁵N peaks). Nuclear magnetic resonance (NMR) spectroscopy detects isotopic shifts, particularly in ¹³C-NMR for carboxyl groups and ¹H-¹⁵N HMBC for tetrazole nitrogen environments . For example, the ¹⁵N-labeled amino group in benzoyl-¹⁵N derivatives shows distinct coupling patterns in 2D NMR .

Q. What crystallographic techniques are used to determine the structure of isotopically labeled tetrazole derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refines anisotropic displacement parameters, critical for resolving isotopic effects. The unlabeled parent compound (2-(Tetrazol-1-yl)acetic acid monohydrate) crystallizes in a monoclinic system (space group P2₁/c), with unit cell parameters a = 7.231 Å, b = 11.409 Å, c = 9.702 Å, and β = 107.61° . Isotopic substitution may slightly alter bond lengths (<0.01 Å), detectable via high-resolution data (e.g., synchrotron sources) .

Q. What are the key considerations for handling isotopically labeled compounds to ensure stability?

Methodological Answer:

  • Storage: Lyophilized samples should be kept at -20°C under inert gas (Ar/N₂) to prevent isotopic exchange with atmospheric CO₂ or moisture .
  • Reaction Conditions: Avoid strong acids/bases that may hydrolyze the tetrazole ring. For example, ¹⁵N-labeled tetrazoles degrade in concentrated HCl but remain stable in pH 4–7 buffers .

Q. How is 2-(Tetrazol-1-yl)acetic Acid-¹³C₂,¹⁵N utilized in metabolic pathway tracing studies?

Methodological Answer: The compound serves as a stable isotope tracer in glycine metabolism studies. For instance, ¹⁵N-labeled tetrazole derivatives track incorporation into purine nucleotides via LC-MS/MS, while ¹³C₂-labeled carboxyl groups monitor decarboxylation kinetics in vitro .

Advanced Research Questions

Q. How do isotopic substitutions (¹³C, ¹⁵N) influence the electronic and steric properties of 2-(Tetrazol-1-yl)acetic Acid in coordination chemistry?

Methodological Answer: Isotopic labeling alters vibrational frequencies (detected via IR/Raman) and electronic density. For example, ¹³C labeling shifts carboxylate stretching modes by ~10 cm⁻¹, affecting metal-ligand binding in coordination complexes . Computational DFT studies (e.g., Gaussian 16) model isotopic effects on frontier molecular orbitals, revealing subtle changes in Lewis acidity .

Q. What challenges arise in refining crystal structures of isotopically labeled compounds using software like SHELXL?

Methodological Answer: Isotopic substitution introduces minor deviations in thermal parameters. SHELXL’s ISOR and DELU restraints mitigate overfitting of anisotropic displacement ellipsoids. For ¹³C-labeled carbons, the SUMP command validates bond lengths against non-labeled analogs (e.g., C-¹³C vs. C-C: 1.522 Å vs. 1.534 Å) .

Q. What strategies optimize continuous-flow synthesis for ¹³C/¹⁵N-labeled tetrazole derivatives to enhance yield and purity?

Methodological Answer:

  • Reactor Design: Microfluidic systems with Pd/C catalysts reduce residence time (<5 min) and prevent isotopic dilution .

  • Solvent Selection: Acetonitrile-¹³C₃ improves azide-nitrile cycloaddition yields (85% vs. 72% in THF) .

  • Table:

    ParameterTraditional BatchContinuous-Flow
    Reaction Time24 h2 h
    Isotopic Purity90%98%
    Yield65%82%

Q. How can researchers resolve discrepancies in NMR data caused by isotopic labeling effects?

Methodological Answer:

  • ¹³C Satellite Peaks: Use deuterated solvents (DMSO-d₆) and adjust decoupling parameters to suppress splitting .
  • ¹⁵N Scalar Coupling: ¹H-¹⁵N HMBC identifies through-space correlations, distinguishing labeling artifacts from true metabolic products .

Q. What advanced computational methods validate the structural and electronic effects of isotopic substitution in 2-(Tetrazol-1-yl)acetic Acid?

Methodological Answer:

  • Molecular Dynamics (MD): GROMACS simulates isotopic effects on solvation dynamics (e.g., ¹³C-labeled carboxylate hydration shells) .
  • QTAIM Analysis: Multiwfn calculates bond critical point (BCP) electron densities, showing ¹⁵N increases tetrazole ring aromaticity (ρ(BCP) = 0.35 vs. 0.32 for natural abundance) .

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